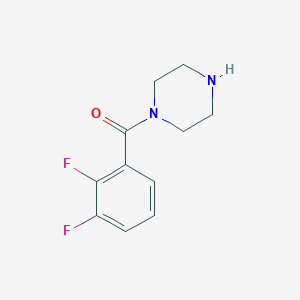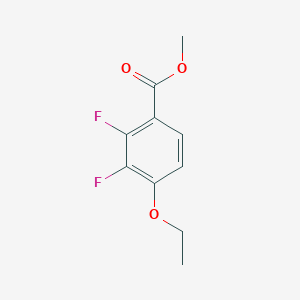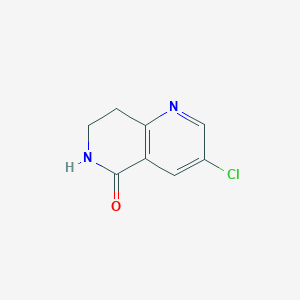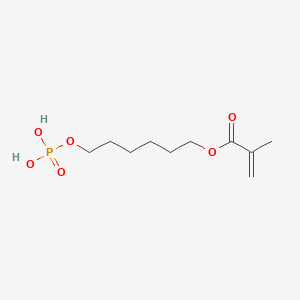
3-Ethyl-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methylbenzonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the alkylation of 3-methylbenzonitrile with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methylbenzonitrile
Reagent: Ethyl bromide or ethyl chloride
Catalyst: A strong base such as sodium hydride or potassium tert-butoxide
Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Reaction Conditions: The reaction is usually carried out at elevated temperatures (50-100°C) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination under acidic conditions.
Major Products
Oxidation: 3-Ethyl-5-methylbenzoic acid or 3-ethyl-5-methylbenzaldehyde.
Reduction: 3-Ethyl-5-methylbenzylamine.
Substitution: Halogenated derivatives like 3-ethyl-5-methylbromobenzene.
Scientific Research Applications
3-Ethyl-5-methylbenzonitrile finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-ethyl-5-methylbenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzonitrile: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.
5-Methylbenzonitrile: Lacks the ethyl group at the third position, affecting its chemical behavior.
3-Methylbenzonitrile: Lacks the ethyl group, leading to variations in its applications and reactivity.
Uniqueness
3-Ethyl-5-methylbenzonitrile is unique due to the combined presence of both ethyl and methyl groups on the benzene ring, which influences its electronic and steric properties. This dual substitution pattern can lead to distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-ethyl-5-methylbenzonitrile |
InChI |
InChI=1S/C10H11N/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6H,3H2,1-2H3 |
InChI Key |
WYEOLCFLUGHXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)



![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)

![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)

![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)

![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)
